molecular formula C17H15FN2O B611352 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine CAS No. 1573029-17-0

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

Cat. No. B611352
M. Wt: 282.32
InChI Key: ZGJOXECWZKCGBV-UHFFFAOYSA-N
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Description

“4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine”, also known as THK-523, is a chemical compound with the molecular formula C17H15FN2O and a molecular weight of 282.31 g/mol . It is a selective Tau ligand, selectively binding to neurofibrillary tangles and neuropils in people with Alzheimer’s disease.


Molecular Structure Analysis

The molecular structure of “4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine” is complex, involving multiple functional groups including a fluoroethoxy group, a quinolinyl group, and a benzenamine group . The exact structure would require more detailed information or a structural diagram for full analysis.

Scientific Research Applications

Antitumor and Antimalarial Properties

A study by Elslager, Johnson, and Werbel (1983) synthesized a series of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrating potent antimalarial, antibacterial, and antitumor activities. Specifically, derivatives of these compounds, including trimetrexate, have shown a broad spectrum of antitumor effects (Elslager, Johnson, & Werbel, 1983).

Serotonin Transporter Imaging Agents

Parhi et al. (2007) developed ligands substituted at various positions of the phenyl ring of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high binding affinities to the serotonin transporter (SERT). These ligands, particularly the 18F labeled compounds, demonstrated excellent brain uptake and retention in rats, indicating potential as positron emission computed tomography imaging agents for mapping SERT binding sites in the brain (Parhi et al., 2007).

Smart Fluorescent Materials

Hariharan et al. (2016) researched halochromic isoquinoline compounds attached to mechanochromic triphenylamine, demonstrating their application in fabricating rewritable and self-erasable fluorescent platforms. These compounds, including derivatives of 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showed unique temperature-dependent fluorescence enhancement, making them suitable for various fluorescent applications (Hariharan et al., 2016).

Chemosensors for Metal Ions

Li et al. (2014) developed a fluorescent sensor based on 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, showing high selectivity and sensitivity for Zn(2+) ions. This sensor, composed of a quinoline group, could distinguish Zn(2+) from Cd(2+) in solution, indicating its potential as a chemosensor for metal ions (Li et al., 2014).

Synthesis and Catalysis in Polymerization

Zhang and Wang (2009) reported the reaction of compounds related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine with various agents to synthesize aluminum and zinc complexes. These complexes were utilized in the ring-opening polymerization of ε-caprolactone, indicating their application in polymer synthesis and catalysis (Zhang & Wang, 2009).

PET Imaging of the Serotonin Transporter

Wang et al. (2009) synthesized and evaluated a series of 4′-fluoroalkoxy–substituted, 18F-radiolabeled serotonin transporter imaging agents. These compounds, related to 4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine, demonstrated potential as PET radiotracers for serotonin transporter imaging in the brain (Wang et al., 2009).

properties

IUPAC Name

4-[6-(2-fluoroethoxy)quinolin-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O/c18-9-10-21-15-6-8-17-13(11-15)3-7-16(20-17)12-1-4-14(19)5-2-12/h1-8,11H,9-10,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOXECWZKCGBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)OCCF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(2-Fluoroethoxy)-2-quinolinyl]benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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